N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a dimethylamino group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 3-(dimethylamino)benzoyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while hydrolysis would produce carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(methylamino)benzamide
- N-(3-chloro-4-fluorophenyl)-3-(ethylamino)benzamide
- N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzoic acid
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide stands out due to its specific combination of substituents, which confer unique reactivity and potential applications. The presence of both chloro and fluoro groups, along with the dimethylamino moiety, makes it a versatile compound for various chemical transformations and research purposes.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-11-6-7-14(17)13(16)9-11/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYXFHOYRMFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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